molecular formula C13H13FN2O B8497386 5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE CAS No. 1448428-00-9

5-((2-CYCLOPROPYL-2-OXOETHYL)AMINO)-2-FLUORO-4-METHYLBENZONITRILE

Cat. No. B8497386
M. Wt: 232.25 g/mol
InChI Key: KWHGHFBULZPCCX-UHFFFAOYSA-N
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Patent
US08742126B2

Procedure details

5-Amino-2-fluoro-4-methylbenzonitrile (12 g, 80 mmol) was dissolved in anhydrous N,N-dimethylformamide (160 mL) under nitrogen, and potassium carbonate (13.27 g, 96 mmol) and potassium iodide (14.61 g, 88 mmol) were added as solids with stirring. The reaction was stirred for 5 minutes at room temperature and then bromomethyl cyclopropylketone (20.24 mL, 180 mmol) was added. The reaction mixture was heated to 60° C. for 3 hours, and then the solvents removed under reduced pressure. The residue was dissolved in EA (400 mL) and washed with 400 mL of water. The organic layer was dried over magnesium sulfate, and solvent was removed under reduced pressure. The residue was re-dissolved in a minimum amount of EA, and hexanes were added to bring the solution to 3:1 hexanes:EA by volume. The product precipitated out of solution and was collected by filtration to provide 5-(2-cyclopropyl-2-oxoethylamino)-2-fluoro-4-methylbenzonitrile (14.19 g, 61.2 mmol). LC/MS (m/z: 233, M+1)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
13.27 g
Type
reactant
Reaction Step Two
Quantity
14.61 g
Type
reactant
Reaction Step Two
Quantity
20.24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH2:21][C:22]([CH:24]1[CH2:26][CH2:25]1)=[O:23]>CN(C)C=O>[CH:24]1([C:22](=[O:23])[CH2:21][NH:1][C:2]2[C:3]([CH3:11])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=2)[C:7]#[N:8])[CH2:26][CH2:25]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C(=CC(=C(C#N)C1)F)C
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.61 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
20.24 mL
Type
reactant
Smiles
BrCC(=O)C1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 5 minutes at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EA (400 mL)
WASH
Type
WASH
Details
washed with 400 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in a minimum amount of EA, and hexanes
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CNC=1C(=CC(=C(C#N)C1)F)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.2 mmol
AMOUNT: MASS 14.19 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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